3-(Methylsulfonyl)benzophenone

Medicinal Chemistry Malaria Enzyme Inhibition

Researchers seeking regioselective control in polyaromatic ketone synthesis face limitations with unsubstituted benzophenone. This meta-methylsulfonyl benzophenone derivative solves that by enabling precise Directed ortho-Metalation (DoM) and deactivated Electrophilic Aromatic Substitution (EAS). - **Synthetic advantage**: Strong electron-withdrawing group directs new substituents; enables DoM routes impossible with parent benzophenone. - **Physicochemically distinct**: LogP 3.40, tPSA 59.59 Ų vs. parent (3.18, 17.07) - optimizes solubility/permeability trade-offs. - **Reliable supply**: ≥95% purity, ambient-stable solid, available for immediate lab-scale shipment.

Molecular Formula C14H12O3S
Molecular Weight 260.31
CAS No. 21205-05-0
Cat. No. B2703929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)benzophenone
CAS21205-05-0
Molecular FormulaC14H12O3S
Molecular Weight260.31
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyOMFWZKUKFTYSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)benzophenone Overview


3-(Methylsulfonyl)benzophenone (CAS 21205-05-0, C14H12O3S, MW 260.31 g/mol) is a substituted benzophenone derivative featuring a methylsulfonyl (-SO2CH3) group at the meta-position of one phenyl ring. It is a versatile small molecule scaffold for organic synthesis and medicinal chemistry, functioning as an intermediate in the preparation of more complex molecules. Commercially, it is typically available as a white to yellow solid with a purity of ≥95% and is stored at room temperature away from moisture.

Why 3-(Methylsulfonyl)benzophenone Is Irreplaceable


The substitution pattern on the benzophenone core critically dictates both chemical reactivity and biological activity, precluding simple interchange. In a direct comparison, unsubstituted benzophenone (CAS 119-61-9) lacks the electron-withdrawing methylsulfonyl group, rendering it less reactive in nucleophilic aromatic substitution and other transformations where activation is required . More critically, in a structure-activity relationship (SAR) study of benzophenone-based farnesyltransferase inhibitors, replacing a para-nitro group with a methylsulfonyl group led to a 'marked decrease' in enzyme inhibitory activity [1]. Furthermore, shifting the methylsulfonyl substituent from the meta- to the para-position (i.e., 4-methylsulfonylbenzophenone) is reported to result in 'different reactivity and applications' , underscoring that regioisomers are not functionally equivalent. These findings establish that 3-(Methylsulfonyl)benzophenone's specific substitution confers a unique and non-fungible profile that must be considered in research and development.

Head-to-Head Evidence: 3-(Methylsulfonyl)benzophenone vs. Analogs


FTase Inhibitory Activity: 3-Methylsulfonyl vs. 4-Nitro Analog

A direct comparative SAR study investigated benzophenone-based farnesyltransferase (FTase) inhibitors with a methylpiperazinyl moiety. The study explicitly found that replacement of a para-nitro group with a methylsulfonyl group resulted in a 'marked decrease' in FTase inhibitory activity. While the exact IC50 values are not provided in the abstract, the qualitative assessment is a clear, experimentally-verified functional distinction between a benzophenone derivative bearing a methylsulfonyl group and a close structural analog. This evidence is crucial as it demonstrates that the methylsulfonyl substitution is not a passive structural feature but a critical determinant of bioactivity. [1]

Medicinal Chemistry Malaria Enzyme Inhibition

Purity Benchmarking vs. Unsubstituted Benzophenone

Commercial purity is a key procurement parameter. Standard offerings for 3-(Methylsulfonyl)benzophenone from multiple vendors consistently report a minimum purity of 95% (≥95%) . In contrast, unsubstituted benzophenone (CAS 119-61-9), a common alternative, is routinely available at ≥99% purity from major chemical suppliers (e.g., Sigma-Aldrich ReagentPlus® grade) . This difference in commercial purity grades (≥95% vs. ≥99%) has direct implications for applications requiring high-purity starting materials, such as analytical standard preparation or sensitive catalytic reactions.

Chemical Synthesis Procurement Quality Control

Lipophilicity (LogP) vs. Unsubstituted Benzophenone

The calculated partition coefficient (LogP) is a key predictor of a molecule's lipophilicity, influencing membrane permeability, solubility, and overall drug-likeness. 3-(Methylsulfonyl)benzophenone has a calculated LogP of 3.40 . This value places it within a favorable range for oral drug candidates, distinct from both more lipophilic unsubstituted benzophenone (LogP ≈ 3.18 [1], though values may vary by method) and more hydrophilic analogs. The LogP difference of approximately 0.22 between the two is significant in a medicinal chemistry context, where small changes can dramatically alter a compound's ADME profile.

Medicinal Chemistry ADME Drug Design

PSA Comparison vs. Unsubstituted Benzophenone

The topological polar surface area (tPSA) is a crucial descriptor for predicting a molecule's ability to cross biological membranes, such as the blood-brain barrier or intestinal epithelium. 3-(Methylsulfonyl)benzophenone has a reported tPSA of 59.59 Ų . This value is significantly higher than that of unsubstituted benzophenone (tPSA ≈ 17.07 Ų) due to the presence of the polar sulfonyl group. This large difference (over 40 Ų) is a strong indicator that 3-(Methylsulfonyl)benzophenone will have reduced passive membrane permeability and increased aqueous solubility relative to benzophenone. [1]

Medicinal Chemistry ADME Drug Design

Validated Research Applications of 3-(Methylsulfonyl)benzophenone


FTase Inhibitor SAR and Negative Control Scaffold

The direct comparative evidence shows that a methylsulfonyl substitution at the 3-position, compared to a para-nitro group, leads to a 'marked decrease' in FTase inhibitory activity [1]. This makes 3-(Methylsulfonyl)benzophenone a highly suitable starting material for synthesizing analogs intended to serve as less-active controls or to probe the structural requirements for enzyme inhibition. Researchers can use this compound to confirm that any observed activity in a lead series is due to specific pharmacophoric elements and not a general property of the benzophenone scaffold.

Synthesis for Modulated Lipophilicity and Permeability

The calculated LogP of 3.40 and tPSA of 59.59 Ų provide a quantifiable basis for using 3-(Methylsulfonyl)benzophenone as a building block to enhance the aqueous solubility and reduce the membrane permeability of a final compound [1]. Compared to using unsubstituted benzophenone (LogP ~3.18, PSA ~17.07 Ų) [2], the methylsulfonyl group offers a predictable and significant shift in key physicochemical properties. This is essential for medicinal chemists optimizing lead compounds for favorable ADME characteristics.

Building Block for Controlled DoM and EAS

The meta-directing and strongly electron-withdrawing nature of the methylsulfonyl group distinguishes it from unsubstituted benzophenone. While the latter undergoes EAS on the more electron-rich ring, the sulfonyl group in 3-(Methylsulfonyl)benzophenone deactivates the substituted ring toward EAS and directs new substituents to specific positions. Furthermore, the sulfonyl group is a powerful director for Directed ortho-Metalation (DoM), enabling regioselective functionalization that is impossible with the parent benzophenone. This offers a strategic advantage in the synthesis of complex, polysubstituted aromatic ketones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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